molecular formula C16H22ClN5O2S B2822220 4-{[(6-chloroquinazolin-4-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2380085-69-6

4-{[(6-chloroquinazolin-4-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2822220
CAS No.: 2380085-69-6
M. Wt: 383.9
InChI Key: KCKJOCQDTWTLMW-UHFFFAOYSA-N
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Description

4-{[(6-chloroquinazolin-4-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound with the molecular formula C16H22ClN5O2S

Preparation Methods

The synthesis of 4-{[(6-chloroquinazolin-4-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of 6-chloroquinazoline, which is then reacted with an appropriate amine to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

4-{[(6-chloroquinazolin-4-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-{[(6-chloroquinazolin-4-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[(6-chloroquinazolin-4-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting key biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can potentially halt the growth of cancer cells .

Comparison with Similar Compounds

4-{[(6-chloroquinazolin-4-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which may offer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties compared to other similar compounds.

Properties

IUPAC Name

4-[[(6-chloroquinazolin-4-yl)amino]methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN5O2S/c1-21(2)25(23,24)22-7-5-12(6-8-22)10-18-16-14-9-13(17)3-4-15(14)19-11-20-16/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKJOCQDTWTLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC2=NC=NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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